3-Bromo-1-cyclobutylpyrrolidin-2-one
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Overview
Description
3-Bromo-1-cyclobutylpyrrolidin-2-one is a chemical compound with the molecular formula C8H12BrNO It is characterized by a pyrrolidinone ring substituted with a bromine atom and a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-cyclobutylpyrrolidin-2-one typically involves the bromination of 1-cyclobutylpyrrolidin-2-one. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-cyclobutylpyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1-cyclobutylpyrrolidin-2-one.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 3-azido-1-cyclobutylpyrrolidin-2-one or 3-thiocyanato-1-cyclobutylpyrrolidin-2-one.
Oxidation: Formation of this compound oxo derivatives.
Reduction: Formation of 1-cyclobutylpyrrolidin-2-one.
Scientific Research Applications
3-Bromo-1-cyclobutylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-1-cyclobutylpyrrolidin-2-one involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The cyclobutyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with biological targets.
Comparison with Similar Compounds
1-Cyclobutylpyrrolidin-2-one: Lacks the bromine atom, leading to different reactivity and biological activity.
3-Chloro-1-cyclobutylpyrrolidin-2-one: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.
3-Iodo-1-cyclobutylpyrrolidin-2-one:
Uniqueness: 3-Bromo-1-cyclobutylpyrrolidin-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound for various chemical and biological studies.
Properties
IUPAC Name |
3-bromo-1-cyclobutylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNO/c9-7-4-5-10(8(7)11)6-2-1-3-6/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHXJUILJIYNTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(C2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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